molecular formula C17H9FN2O3S B11402925 N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11402925
M. Wt: 340.3 g/mol
InChI Key: OENUCLJQYBGWFU-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiazole ring fused with a chromene moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazol-2-amine with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of fluorine-substituted analogs .

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of the benzothiazole and chromene rings, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H9FN2O3S

Molecular Weight

340.3 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C17H9FN2O3S/c18-9-5-6-11-15(7-9)24-17(19-11)20-16(22)14-8-12(21)10-3-1-2-4-13(10)23-14/h1-8H,(H,19,20,22)

InChI Key

OENUCLJQYBGWFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F

Origin of Product

United States

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